4-Ethoxybenzenesulfonamide

Overview

Description

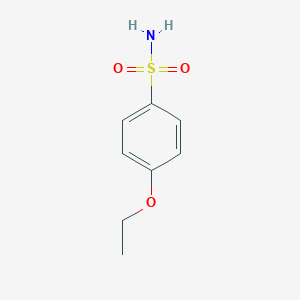

4-Ethoxybenzenesulfonamide is an organic compound with the molecular formula C8H11NO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with an ethoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

4-Ethoxybenzenesulfonamide primarily targets Carbonic Anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

This compound acts as an inhibitor of Carbonic Anhydrase . It binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide . This interaction disrupts the normal function of the enzyme, leading to changes in pH balance and CO2 transport .

Biochemical Pathways

The inhibition of Carbonic Anhydrase by this compound affects several biochemical pathways. Primarily, it disrupts the conversion of carbon dioxide and water to bicarbonate and protons, a critical reaction in many biological processes . This can have downstream effects on processes such as respiration, fluid secretion, and pH regulation .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion would need further investigation.

Result of Action

The molecular effect of this compound’s action is the inhibition of Carbonic Anhydrase, leading to a decrease in the production of bicarbonate and protons . On a cellular level, this can disrupt normal cellular functions, particularly those dependent on pH regulation and CO2 transport .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with this compound, affecting its stability or efficacy . Additionally, the pH of the environment could influence the ionization state of this compound, potentially affecting its absorption and distribution .

Biochemical Analysis

Biochemical Properties

4-Ethoxybenzenesulfonamide is a derivative of sulfonamide drugs, which are known for their diverse pharmacological activities . Sulfonamides, including this compound, have been found to interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial in treating a range of diseases such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

In the cellular context, this compound has been found to activate innate immunity in primary human peripheral blood mononuclear cells and murine bone marrow-derived dendritic cells . This activation is independent of Toll-like receptors and other pattern recognition receptors . The compound’s activities are mediated by mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with proteins such as Keap1 . It has been found to modulate the phosphorylation of p62/Sqstm1, directing glucose to the glucuronate pathway, and glutamine towards glutathione synthesis through activation of the transcription factor Nrf2 . This modulation provides cells with tolerance to anti-cancer drugs and proliferation potency .

Temporal Effects in Laboratory Settings

These include mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Dosage Effects in Animal Models

It is known that the effects of pharmacological treatments can vary with different dosages in animal models . This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzenesulfonamide can undergo several types of chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-Ethoxybenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

- 4-Methoxybenzenesulfonamide

- 4-Nitrobenzenesulfonamide

- 4-Bromobenzenesulfonamide

Comparison: 4-Ethoxybenzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. Compared to 4-Methoxybenzenesulfonamide, the ethoxy group provides different steric and electronic properties, potentially leading to varied biological activities and applications.

Biological Activity

4-Ethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 215.25 g/mol

The compound consists of a benzene ring substituted with an ethoxy group and a sulfonamide moiety, which contributes to its biological activity.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various benzenesulfonamides, it was found that certain derivatives, including this compound, demonstrated potent inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 µg/mL . The inhibition rates were reported as follows:

| Compound | Inhibition Against S. aureus (%) | Inhibition Against K. pneumoniae (%) |

|---|---|---|

| This compound | 80.69 | 79.46 |

| Positive Control (CIP) | 99.2 | - |

Anti-cancer Activity

This compound has also been studied for its anti-cancer properties. It was shown to induce apoptosis in MDA-MB-231 breast cancer cell lines, significantly increasing the percentage of annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to control . The mechanism involves the inhibition of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors.

The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can disrupt cellular pH regulation and promote apoptosis in cancer cells. The compound showed selectivity for CA IX over CA II with IC50 values ranging from 10.93 to 25.06 nM for CA IX .

NRF2 Pathway Interaction

Interestingly, this compound has been implicated in modulating the NRF2 pathway, which plays a dual role in cancer progression . While NRF2 activation can protect against oxidative stress and promote cell survival, it may also contribute to chemoresistance in certain contexts.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to elucidate its metabolism and excretion pathways .

ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis using computational models indicates that this compound possesses promising pharmacokinetic properties with low toxicity profiles . The theoretical studies suggest:

- High permeability across biological membranes.

- Low plasma protein binding , indicating rapid distribution.

- Minimal interaction with cytochrome P450 enzymes.

Case Studies and Applications

Several studies highlight the potential applications of this compound in therapeutic contexts:

- Cancer Treatment : Its ability to induce apoptosis in breast cancer cells suggests potential as an adjunct therapy in oncology.

- Infection Control : The antibacterial properties make it a candidate for developing new antimicrobial agents against resistant bacterial strains.

Properties

IUPAC Name |

4-ethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKGEOVHANZEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395555 | |

| Record name | 4-ethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-19-0 | |

| Record name | 4-ethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Ethoxybenzenesulfonamide act as a vaccine adjuvant?

A1: While this compound itself wasn't tested as an adjuvant, a derivative, N-benzyl-N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide (2F52), showed promising results. [] 2F52 activates the innate immune system, crucial for early defense against pathogens, by inducing mitochondrial stress. [] This activation is independent of Toll-like receptors (TLRs) and other pattern recognition receptors (PRRs), which are commonly targeted by other adjuvants. [] Instead, 2F52 appears to function by disrupting mitochondrial activity, leading to the aggregation of MAVS (mitochondrial antiviral-signaling protein), a key protein in antiviral immune responses. []

Q2: What are the potential advantages of using 2F52 as a vaccine adjuvant compared to existing adjuvants?

A2: 2F52's unique mechanism of action, independent of TLRs and PRRs, offers a potential advantage. [] This is particularly relevant as some individuals exhibit varied responses to vaccines containing TLR-based adjuvants due to factors like age, genetics, or pregnancy. [] Additionally, 2F52 demonstrated minimal local or systemic toxicity in mice, suggesting a favorable safety profile. [] This combination of efficacy and safety makes 2F52 a promising candidate for further development as a vaccine adjuvant.

Q3: How do structural modifications of this compound affect its biological activity?

A3: Research demonstrates that introducing different substituents on the nitrogen atom of this compound significantly influences its enzyme inhibitory activity. [] For example, incorporating specific groups led to potent inhibition of acetylcholinesterase (AChE) and α-glucosidase, enzymes involved in neurological processes and glucose metabolism, respectively. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of this compound derivatives for potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.